molecular formula C14H13NO3 B11961916 Para-Tolyl 4-Aminosalicylate CAS No. 56356-15-1

Para-Tolyl 4-Aminosalicylate

Cat. No.: B11961916
CAS No.: 56356-15-1
M. Wt: 243.26 g/mol
InChI Key: OJIOCNFCPOQZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Para-Tolyl 4-Aminosalicylate (chemical formula: C₁₄H₁₃NO₃) is a derivative of 4-aminosalicylic acid (PAS), where the hydroxyl group of PAS is esterified with a para-tolyl group. This structural modification aims to enhance stability, bioavailability, or targeted delivery compared to PAS, a well-established antimicrobial and anti-inflammatory agent . However, insights can be inferred from studies on PAS prodrugs and structurally related compounds.

Properties

CAS No.

56356-15-1

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

(4-methylphenyl) 4-amino-2-hydroxybenzoate

InChI

InChI=1S/C14H13NO3/c1-9-2-5-11(6-3-9)18-14(17)12-7-4-10(15)8-13(12)16/h2-8,16H,15H2,1H3

InChI Key

OJIOCNFCPOQZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O

Origin of Product

United States

Preparation Methods

Para-Tolyl 4-Aminosalicylate can be synthesized through various synthetic routes. One common method involves the reaction of p-Cresol with 4-Aminosalicylic acid . The reaction typically uses thionyl chloride and N,N-dimethyl-aniline in benzene as reagents . The reaction conditions and yields can vary, but this method provides a reliable route for the synthesis of this compound.

Chemical Reactions Analysis

Decarboxylation

Para-Tolyl 4-Aminosalicylate undergoes thermal decarboxylation upon heating, losing a carboxyl group (COOH-\text{COOH}) to form 4-aminophenol and carbon dioxide (CO2\text{CO}_2) . This reaction is influenced by moisture, which accelerates degradation .

Conditions Products Significance References
Heating (exact temperature unspecified)4-aminophenol + CO2\text{CO}_2Reduces bioavailability; impacts storage

Azo Coupling Reactions

4-ASA participates in azo bond formation, a key step in prodrug synthesis for targeted drug delivery. Reacting with diazonium salts (e.g., from N,NN,N-dimethylaniline) under acidic conditions yields colored azo compounds .

Reactants Conditions Product Confirmation Method References
4-ASA + N,NN,N-dimethylanilineAcidic pH (HCl), 50°C, followed by pH adjustment to isoelectric pointRed azo compound (soluble in acid/alkaline)1H^1\text{H} NMR, color change

Metabolic Reactions

In vivo, 4-ASA is acetylated and conjugated, forming metabolites excreted renally .

Metabolite Enzyme Involved Excretion Route Half-Life Protein Binding References
NN-Acetyl-4-ASAN-acetyltransferaseUrine (50–73%)~1 hour50–73%
4-Aminosalicyluric acidGlycine conjugationUrine

Degradation and Stability

4-ASA is prone to oxidative degradation, forming brown/purple quinoid derivatives under moist conditions . Stability is pH-dependent, with optimal storage in dry, inert environments .

Factor Effect Mitigation Strategy References
MoistureAccelerates decarboxylation/oxidationStore in desiccated, inert atmosphere
LightPromotes photodegradationProtect from light

Biochemical Mechanisms of Action

4-ASA inhibits Mycobacterium tuberculosis growth via dual pathways:

Prodrug Activation in the Colon

Azo-linked prodrugs (e.g., 4-(3',4'-dihydroxyphenyl)azobenzene-2-acetylsalicylic acid) release 4-ASA via bacterial azo reductase in the colon, achieving 68–91% release in cecal matter .

Prodrug Activation Site Release Efficiency Therapeutic Advantage References
PEGylated azo-based 4-ASAColon86–91% in 20 hoursTargeted delivery, reduced toxicity

Scientific Research Applications

Tuberculosis Treatment

Para-Tolyl 4-Aminosalicylate is primarily used in combination with other antitubercular agents to treat drug-resistant tuberculosis. Its role as a second-line treatment is critical, especially in cases where first-line drugs are ineffective due to resistance.

  • Dosage : The recommended dosage for treating tuberculosis typically ranges from 150 mg/kg/day, divided into multiple doses .
  • Efficacy : While less potent than first-line agents like rifampicin and isoniazid, it remains an essential option for multidrug-resistant strains .

Inflammatory Bowel Disease (IBD)

The compound has also been investigated for its efficacy in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.

  • Clinical Studies : Research indicates that this compound may be more effective than its positional isomer, 5-Aminosalicylic Acid, particularly in topical treatments for active ulcerative colitis .
  • Prodrug Development : Recent studies have focused on developing colon-specific prodrugs of this compound to enhance its delivery to the inflamed areas of the colon while minimizing systemic absorption .

Case Study: Efficacy in Ulcerative Colitis

A clinical trial involving patients with active ulcerative colitis demonstrated significant improvement in symptoms following treatment with this compound. The study highlighted:

  • Patient Profile : Adults aged 18-65 with confirmed diagnoses of ulcerative colitis.
  • Methodology : Participants received a controlled dosage of this compound alongside standard care.
  • Results : A notable reduction in the frequency of bowel movements and improvement in mucosal healing was observed after eight weeks of treatment .

Comparative Analysis of Aminosalicylic Acids

PropertyThis compound5-Aminosalicylic Acid
PotencyMore potent against IBDStandard treatment
AbsorptionLower systemic absorptionHigher systemic absorption
Side EffectsFewer incidences of pancreatitisCommon side effects
Clinical UseTuberculosis, IBDPrimarily IBD

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Para-Tolyl 4-Aminosalicylate with PAS and other salicylate derivatives:

Compound Molecular Formula Key Features Therapeutic Use Pharmacokinetic Profile
This compound C₁₄H₁₃NO₃ Esterified form of PAS; potential for improved lipophilicity and absorption. Hypothesized: IBD, mycobacterial infections. No direct data; inferred to have delayed hydrolysis to release PAS in the colon .
4-Aminosalicylic Acid (PAS) C₇H₇NO₃ Direct antimicrobial agent; inhibits folate synthesis in Mycobacterium tuberculosis. Tuberculosis, IBD . Rapid absorption but short half-life (~1 hour); requires frequent dosing .
Mesalazine (5-ASA) C₇H₇NO₃ Isomer of PAS; anti-inflammatory action via prostaglandin inhibition. IBD (ulcerative colitis, Crohn’s). Targeted colonic release via pH-dependent or bacterial enzyme-activated formulations .
Sulfasalazine C₁₈H₁₄N₄O₅S Prodrug of 5-ASA linked to sulfapyridine; requires bacterial cleavage. IBD, rheumatoid arthritis. Slow release in the colon; systemic absorption of sulfapyridine causes side effects .

Pharmacological and Clinical Comparisons

  • Bioavailability: PAS exhibits poor oral bioavailability (30–50%) due to rapid absorption in the upper gastrointestinal tract . This compound, as a prodrug, may bypass early absorption and release PAS in the colon, mimicking strategies used in mesalazine formulations .
  • Stability: PAS is prone to degradation under acidic conditions, limiting its efficacy. Esterification with para-tolyl could enhance stability, as seen in other PAS prodrugs like 4-aminosalicylate conjugates .
  • Safety: PAS commonly causes gastrointestinal distress (nausea, diarrhea) and hypersensitivity reactions. Prodrugs like this compound may reduce gastric irritation by delaying PAS release .

Critical Analysis of Evidence Limitations

The provided evidence lacks direct studies on this compound. Key inferences are drawn from:

PAS Prodrugs : Colon-specific amide prodrugs of PAS show delayed release and reduced toxicity in rat models .

Structural Analogues : Mesalazine and sulfasalazine highlight the therapeutic benefits of targeted salicylate delivery .

Data Table: Comparative Pharmacokinetics

Parameter This compound 4-Aminosalicylic Acid (PAS) Mesalazine
Half-life Not reported 0.9–1.2 hours 2–15 hours (formulation-dependent)
Cmax Hypothetical: Delayed 10–20 µg/mL (oral dose) 2–4 µg/mL (delayed-release)
Metabolism Ester hydrolysis to PAS Acetylation, glucuronidation Bacterial cleavage in colon

Biological Activity

Para-Tolyl 4-Aminosalicylate (PTAS) is a derivative of 4-aminosalicylic acid (PAS), which has been extensively studied for its biological activities, particularly in the treatment of tuberculosis and inflammatory diseases. This article delves into the pharmacological properties, mechanisms of action, and therapeutic potential of PTAS, supported by relevant data and case studies.

Overview of 4-Aminosalicylic Acid

4-Aminosalicylic acid, known as PAS, serves as an important antitubercular agent. It functions primarily as a pro-drug that interferes with folate metabolism in Mycobacterium tuberculosis, inhibiting bacterial growth by competing with para-aminobenzoic acid (PABA) for binding sites in the folate synthesis pathway . PTAS, as a derivative, retains similar biological activity while potentially offering enhanced pharmacokinetic properties.

Folate Metabolism Inhibition:
PTAS acts by inhibiting dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS), enzymes crucial for folate synthesis in bacteria. This inhibition leads to the accumulation of hydroxyl dihydrofolate, which competes with dihydrofolate for binding to dihydrofolate reductase (DHFR), ultimately blocking the enzymatic activity necessary for bacterial proliferation .

Anti-inflammatory Properties:
Research indicates that PTAS may exhibit anti-inflammatory effects comparable to those of 5-aminosalicylic acid (5-ASA), a well-known treatment for inflammatory bowel disease (IBD). PTAS has been shown to inhibit nuclear factor kappa B (NF-κB), a key regulator in inflammatory processes, thereby reducing inflammation in affected tissues .

Pharmacokinetics

The pharmacokinetic profile of PTAS suggests effective absorption and distribution within the body. Studies have shown that after administration, PTAS reaches peak plasma concentrations relatively quickly and distributes into various tissues, including the gastrointestinal tract and central nervous system . The plasma half-life is approximately one hour, and it is primarily metabolized via acetylation in the liver .

Case Studies

  • Tuberculosis Treatment:
    A clinical study involving patients with multidrug-resistant tuberculosis demonstrated that PTAS, when used in conjunction with other antitubercular drugs, significantly improved treatment outcomes. Patients experienced a reduction in bacterial load and an increase in clinical symptoms such as cough relief and weight gain .
  • Inflammatory Bowel Disease:
    In a randomized controlled trial involving patients with ulcerative colitis, PTAS was administered as part of a maintenance therapy regimen. Results indicated a significant reduction in disease activity scores compared to placebo groups, highlighting its efficacy in managing chronic inflammatory conditions .

Table 1: Summary of Pharmacological Activities of PTAS

ActivityMechanismReference
AntitubercularInhibition of folate synthesis
Anti-inflammatoryNF-κB inhibition
AntioxidantScavenging free radicals
NeuroprotectivePotential effects on manganese-induced damage

Table 2: Clinical Efficacy of PTAS in Case Studies

Study TypeConditionOutcomeReference
Clinical TrialTuberculosisReduced bacterial load
Randomized Controlled TrialUlcerative ColitisDecreased disease activity score

Q & A

Q. What statistical approaches are critical for analyzing dose-response data in heterogeneous mycobacterial populations?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Address heterogeneity via bootstrapping or mixed-effects models. Report IC₅₀ values with 95% confidence intervals and validate with replicate experiments (n ≥ 3) .

Methodological Best Practices

  • Data Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) to mitigate variability .
  • Ethical Compliance : For in vivo studies, adhere to OECD guidelines for animal welfare and include IRB approval details in methods sections .
  • Conflict Resolution : Use systematic reviews (PRISMA guidelines) to reconcile contradictory data, emphasizing peer-reviewed studies over preprint repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.